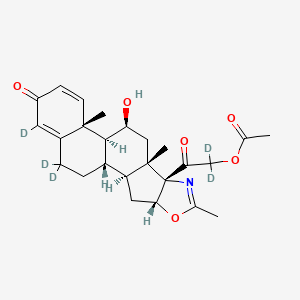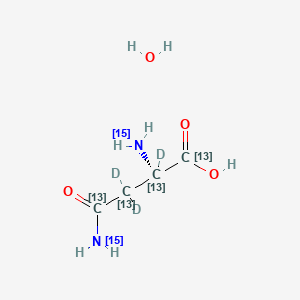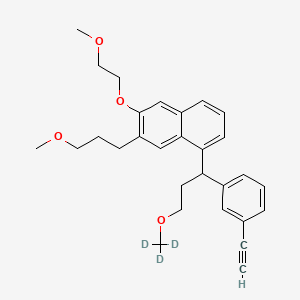
N-(2-Methoxyethyl) Erlotinib-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxyethyl) Erlotinib-d3 is a deuterated form of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is primarily used in scientific research and is not intended for therapeutic use. The deuterium labeling in this compound helps in studying the pharmacokinetics and metabolic pathways of Erlotinib, providing valuable insights into its behavior in biological systems .
準備方法
The synthesis of N-(2-Methoxyethyl) Erlotinib-d3 involves several steps, starting from the basic structure of Erlotinib. The key steps include:
Deuterium Exchange: Introduction of deuterium atoms into the Erlotinib molecule.
Methoxyethylation: Addition of the 2-methoxyethyl group to the nitrogen atom in the quinazoline ring.
The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods are similar but scaled up to meet the demand for research purposes .
化学反応の分析
N-(2-Methoxyethyl) Erlotinib-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used .
科学的研究の応用
N-(2-Methoxyethyl) Erlotinib-d3 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of deuterated compounds.
Biology: Helps in understanding the metabolic pathways and pharmacokinetics of Erlotinib.
Medicine: Provides insights into the behavior of Erlotinib in biological systems, aiding in the development of more effective cancer treatments.
Industry: Used in the production of stable isotope-labeled compounds for research and development purposes
作用機序
N-(2-Methoxyethyl) Erlotinib-d3 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth. The molecular targets include the ATP-binding site of the EGFR, where the compound binds reversibly .
類似化合物との比較
N-(2-Methoxyethyl) Erlotinib-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Erlotinib: The non-deuterated form, used in cancer treatment.
Gefitinib: Another EGFR tyrosine kinase inhibitor with a similar mechanism of action.
Afatinib: An irreversible EGFR inhibitor used in the treatment of non-small cell lung cancer.
The uniqueness of this compound lies in its application in research to study the pharmacokinetics and metabolic pathways of Erlotinib, providing valuable data that can be used to improve cancer treatments .
特性
分子式 |
C29H34O4 |
|---|---|
分子量 |
449.6 g/mol |
IUPAC名 |
1-[1-(3-ethynylphenyl)-3-(trideuteriomethoxy)propyl]-6-(2-methoxyethoxy)-7-(3-methoxypropyl)naphthalene |
InChI |
InChI=1S/C29H34O4/c1-5-22-9-6-10-23(19-22)26(14-16-31-3)27-13-7-11-24-21-29(33-18-17-32-4)25(20-28(24)27)12-8-15-30-2/h1,6-7,9-11,13,19-21,26H,8,12,14-18H2,2-4H3/i3D3 |
InChIキー |
ZOKRILASHZDHGT-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])OCCC(C1=CC=CC(=C1)C#C)C2=CC=CC3=CC(=C(C=C32)CCCOC)OCCOC |
正規SMILES |
COCCCC1=C(C=C2C=CC=C(C2=C1)C(CCOC)C3=CC=CC(=C3)C#C)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



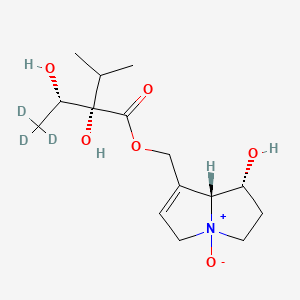
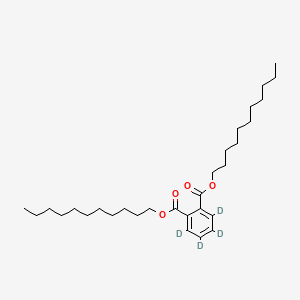


![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12425723.png)

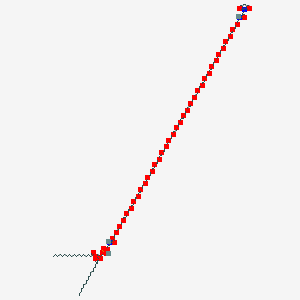
![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B12425745.png)

